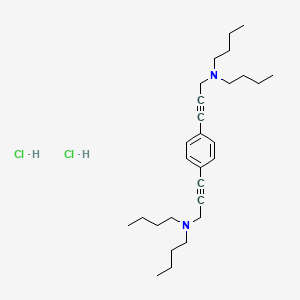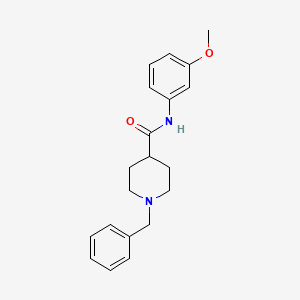![molecular formula C17H27NO4 B5205904 2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]-N-(2-methoxyethyl)ethanamine](/img/structure/B5205904.png)
2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]-N-(2-methoxyethyl)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]-N-(2-methoxyethyl)ethanamine, also known as AM-694, is a synthetic cannabinoid that has gained attention in the research community due to its potential therapeutic applications. This molecule belongs to the family of aminoalkylindoles and acts as a potent agonist of the cannabinoid receptor CB1.
Mécanisme D'action
2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]-N-(2-methoxyethyl)ethanamine acts as a potent agonist of the CB1 receptor, which is widely expressed in the central nervous system and plays a key role in pain modulation, inflammation, and neuroprotection. By activating CB1 receptors, 2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]-N-(2-methoxyethyl)ethanamine can modulate the release of neurotransmitters and cytokines, leading to a reduction in pain and inflammation, as well as a protection against neuronal damage.
Biochemical and physiological effects:
2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]-N-(2-methoxyethyl)ethanamine has been shown to have a range of biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of cytokine production, and the protection against oxidative stress and neuroinflammation. These effects are mediated by the activation of CB1 receptors and can lead to a reduction in pain, inflammation, and neuronal damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]-N-(2-methoxyethyl)ethanamine in lab experiments is its potency and selectivity for the CB1 receptor, which allows for precise modulation of the endocannabinoid system. However, the molecule also has some limitations, such as its poor solubility in water and its potential toxicity at high doses.
Orientations Futures
There are several future directions for the research on 2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]-N-(2-methoxyethyl)ethanamine, including the investigation of its potential therapeutic applications in specific neurological disorders, such as Parkinson's disease and multiple sclerosis. Additionally, further studies are needed to elucidate the mechanisms underlying its analgesic and anti-inflammatory effects, as well as its potential interactions with other neurotransmitter systems. Finally, the development of new synthetic analogs of 2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]-N-(2-methoxyethyl)ethanamine with improved pharmacokinetic properties could lead to the discovery of novel cannabinoid-based therapeutics.
Méthodes De Synthèse
The synthesis of 2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]-N-(2-methoxyethyl)ethanamine involves a multi-step process that starts with the reaction between 4-allyl-2-methoxyphenol and 2-bromoethanol, followed by the reaction with 2-(2-bromoethoxy)ethylamine. The final product is obtained by N-alkylation of the intermediate with 2-methoxyethylamine.
Applications De Recherche Scientifique
2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]-N-(2-methoxyethyl)ethanamine has been studied for its potential therapeutic applications, particularly in the treatment of pain, inflammation, and neurological disorders. The molecule has shown promising results in preclinical studies, demonstrating analgesic and anti-inflammatory effects, as well as neuroprotective properties.
Propriétés
IUPAC Name |
2-methoxy-N-[2-[2-(2-methoxy-4-prop-2-enylphenoxy)ethoxy]ethyl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO4/c1-4-5-15-6-7-16(17(14-15)20-3)22-13-12-21-11-9-18-8-10-19-2/h4,6-7,14,18H,1,5,8-13H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXVYFQPQCWTLBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNCCOCCOC1=C(C=C(C=C1)CC=C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-N-[2-[2-(2-methoxy-4-prop-2-enylphenoxy)ethoxy]ethyl]ethanamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(4-acetyl-1-piperazinyl)methyl]-6,8-dichloro-4H-chromen-4-one](/img/structure/B5205829.png)

![3-{[1-(2-chloro-4-fluorobenzyl)-4-piperidinyl]oxy}-N-cyclopropyl-4-methoxybenzamide](/img/structure/B5205842.png)



![({1-benzyl-2-[(2-methoxyethyl)sulfonyl]-1H-imidazol-5-yl}methyl)[(1-ethyl-1H-imidazol-2-yl)methyl]methylamine](/img/structure/B5205892.png)
![6-{[(2,5-dimethoxyphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B5205897.png)
![2-bromo-6-methoxy-4-[3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenol](/img/structure/B5205906.png)
![N-ethyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-6-(4-thiomorpholinyl)nicotinamide](/img/structure/B5205907.png)
![3,4-dimethoxy-N-[2-(phenylthio)ethyl]benzamide](/img/structure/B5205911.png)
![2-[4-chloro-2-(4-thiomorpholinylsulfonyl)phenoxy]-N-cyclopentylacetamide](/img/structure/B5205918.png)
![ethyl 6-methyl-2-[(phenoxycarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5205924.png)